Cas no 23364-04-7 (2-amino-2-(cyclohex-3-en-1-yl)acetic acid)

2-amino-2-(cyclohex-3-en-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclohexene-1-aceticacid, a-amino-
- 2-amino-2-cyclohex-3-en-1-ylacetic acid
- AMINO-CYCLOHEX-3-ENYL-ACETIC ACID
- 3-Cyclohexenylglycin
- 3-Cyclohexenylglycine
- Amino-cyclohex-3-enyl-essigsaeure
- Cyclohexen-3-ylglycine
- EINECS 245-614-1
- 2-amino-2-(cyclohex-3-en-1-yl)acetic acid
- AMINO(CYCLOHEX-3-EN-1-YL)ACETIC ACID
- Aminocyclohex-3-enyl-acetic acid
- AMINO-CYCLOHEX-3-ENYL-ACETICACID
- FT-0694829
- AKOS009808159
- alpha-Aminocyclohex-3-ene-1-acetic acid
- 23364-04-7
- DTXSID40946034
- 2-amino-2-(cyclohex-3-enyl)acetic acid
- 3-Cyclohexene-1-acetic acid, alpha-amino-
- SCHEMBL11686516
- BRN 2831205
- Cyclohex-3-ene-1-acetic acid, alpha-amino-
- EN300-1261826
-
- Inchi: InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6-7H,3-5,9H2,(H,10,11)
- InChI Key: PWXCLVASQNMYJV-UHFFFAOYSA-N
- SMILES: OC(C(C1CCC=CC1)N)=O
Computed Properties
- Exact Mass: 155.09500
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 1.45490
2-amino-2-(cyclohex-3-en-1-yl)acetic acid Security Information
2-amino-2-(cyclohex-3-en-1-yl)acetic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-amino-2-(cyclohex-3-en-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1261826-5.0g |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 5g |
$2525.0 | 2023-05-26 | ||
Enamine | EN300-1261826-0.5g |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 0.5g |
$836.0 | 2023-05-26 | ||
Enamine | EN300-1261826-0.05g |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 0.05g |
$732.0 | 2023-05-26 | ||
Enamine | EN300-1261826-2.5g |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 2.5g |
$1707.0 | 2023-05-26 | ||
Enamine | EN300-1261826-10000mg |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 10000mg |
$3746.0 | 2023-10-02 | ||
Enamine | EN300-1261826-0.1g |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 0.1g |
$767.0 | 2023-05-26 | ||
Enamine | EN300-1261826-10.0g |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 10g |
$3746.0 | 2023-05-26 | ||
Enamine | EN300-1261826-1000mg |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 1000mg |
$871.0 | 2023-10-02 | ||
Enamine | EN300-1261826-2500mg |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 2500mg |
$1707.0 | 2023-10-02 | ||
Enamine | EN300-1261826-1.0g |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid |
23364-04-7 | 1g |
$871.0 | 2023-05-26 |
2-amino-2-(cyclohex-3-en-1-yl)acetic acid Related Literature
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 2-amino-2-(cyclohex-3-en-1-yl)acetic acid
2-Amino-2-(Cyclohex-3-en-1-yl)Acetic Acid: A Comprehensive Overview
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid, also known by its CAS number CAS No. 23364-04-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group and a cyclohexene ring, making it a versatile molecule with potential applications in drug design and synthesis.
The molecular structure of 2-amino-2-(cyclohex-3-en-1-yl)acetic acid consists of a central acetic acid moiety attached to a cyclohexene ring at the 3-position. The amino group is located at the same carbon as the acetic acid, creating a bicyclic structure that contributes to its stability and reactivity. This arrangement allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of 2-amino derivatives in medicinal chemistry. For instance, researchers have explored the use of this compound as a building block for developing bioactive molecules with anti-inflammatory and antioxidant properties. The cyclohexene ring, being a six-membered aromatic system, provides a platform for further substitution, enabling the creation of diverse pharmacophores.
In terms of synthesis, 2-amino derivatives can be prepared through various methods, including nucleophilic substitution and condensation reactions. One notable approach involves the reaction of cyclohexene derivatives with amino acids under specific conditions to form the desired product. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
The biological activity of 2-amino derivatives has been extensively studied. In particular, their ability to act as inhibitors of certain enzymes has drawn attention from pharmaceutical researchers. For example, studies have shown that these compounds can modulate the activity of kinases and proteases, which are key targets in the treatment of diseases such as cancer and neurodegenerative disorders.
In addition to its pharmacological applications, 2-amino derivatives have also found use in materials science. Their ability to form stable complexes with metal ions has led to their incorporation into coordination polymers and metal organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and tunable porosity, making them suitable for gas storage and catalysis applications.
The synthesis and characterization of CAS No. 23364-04-7 have been documented in numerous scientific journals, reflecting its importance in both academic and industrial research. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to confirm the structure and purity of this compound.
In conclusion, 2-amino derivatives, particularly those based on the structure of CAS No. 23364-04-7, represent a promising class of compounds with diverse applications in medicine and materials science. As research continues to uncover new synthetic routes and biological activities, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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